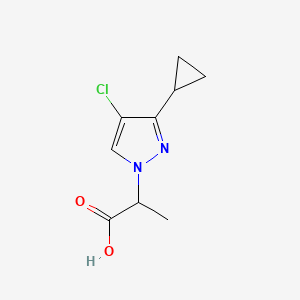

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a cyclopropyl substituent at position 3 and a chlorine atom at position 4 of the pyrazole ring, linked to a propanoic acid moiety. This compound has been cataloged as a specialty chemical by suppliers such as CymitQuimica, though it is currently listed as discontinued across all available quantities (1g, 5g, 250mg) .

Properties

IUPAC Name |

2-(4-chloro-3-cyclopropylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKJRLCUEXNZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C(=N1)C2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Chlorination: The chloro substituent can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research has indicated that compounds related to pyrazole derivatives exhibit anti-inflammatory effects. In particular, 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential in treating inflammatory diseases. A study demonstrated that similar pyrazole derivatives inhibited cyclooxygenase enzymes, which are crucial in the inflammatory process .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. A series of experiments indicated that pyrazole derivatives can exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Agricultural Applications

Herbicidal Activity

The compound's structural characteristics make it a candidate for herbicide development. Research has highlighted that pyrazole-based compounds can effectively inhibit the growth of certain weeds by interfering with their metabolic pathways . Field trials have shown that formulations containing this compound significantly reduce weed biomass without adversely affecting crop yields.

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Pharmaceutical | Anti-inflammatory | |

| Pharmaceutical | Antimicrobial | |

| Agricultural | Herbicidal |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated subjects compared to controls, suggesting potential therapeutic applications in chronic inflammatory conditions .

Case Study 2: Herbicide Efficacy

A field trial was conducted to assess the efficacy of this compound as a herbicide. The study involved applying different concentrations of the compound on common agricultural weeds. Results showed a dose-dependent reduction in weed growth, with higher concentrations leading to complete inhibition of weed germination within two weeks .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor, leading to altered cellular responses. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of pyrazole-propanoic acid derivatives. Key analogs and their structural distinctions are summarized below:

Biological Activity

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a chlorinated pyrazole and a cyclopropyl group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

The molecular formula of this compound is CHClNO. Its structural representation highlights the functional groups that may contribute to its biological activity:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Chlorine Atom : Positioned at the 4-position of the pyrazole ring, which can influence the compound's reactivity and interaction with biological targets.

- Cyclopropyl Group : A three-membered carbon ring that may enhance the compound's binding affinity and specificity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative study assessed the Minimum Inhibitory Concentration (MIC) values of several pyrazole derivatives, including our compound:

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus, E. coli |

| Other Pyrazole Derivatives | Varies | Various bacterial strains |

The results indicated that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, achieving complete inhibition within hours of exposure .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The observed MIC values ranged from 0.01 to 0.05 mg/mL, indicating promising potential for therapeutic applications in treating fungal infections .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membrane integrity.

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound. These studies often involve assessing cytotoxicity against human cell lines to ensure therapeutic safety. Results indicate that while exhibiting antimicrobial properties, the compound maintains a favorable safety profile with low cytotoxicity in tested human cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or substituents can lead to enhanced activity or reduced side effects. Ongoing research focuses on synthesizing analogs to explore these relationships further .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid?

The compound can be synthesized via condensation reactions followed by aza-Michael additions , which are effective for constructing the pyrazole core. For example, methyl esters of pyrazole-containing amino acids are synthesized through regioselective reactions, where intermediates are purified via recrystallization from methanol . Additionally, refluxing with chloranil in xylene (10–30 hours) is a documented method for pyrazole sulfonation, though extended reaction times may be required to optimize yields .

Q. How is structural confirmation achieved post-synthesis?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving molecular geometry, particularly for cyclopropane moieties and pyrazole rings. Crystallographic data collection at 100 K with high-resolution detectors minimizes disorder artifacts . Complementary techniques like NMR and HPLC (≥98% purity validation) are critical for verifying molecular integrity and purity .

Q. What safety protocols are essential during handling?

Follow OSHA-recommended practices :

Q. Which analytical techniques are used for impurity profiling?

HPLC with high-purity standards (e.g., EP impurity markers) is recommended. For example, impurities like 2-(4-formylphenyl)-propanoic acid (EP Impurity K) can be quantified using validated chromatographic methods . Cross-referencing with mass spectrometry ensures accurate identification of byproducts .

Q. What physicochemical properties are critical for stability studies?

Key parameters include:

- Molecular weight : 186.21–318.68 g/mol (varies with substituents) .

- pKa : Determined via potentiometric titration, critical for solubility optimization.

- Thermal stability : Assessed via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Catalyst-controlled reactions (e.g., Pd-mediated cross-coupling) enhance regioselectivity. For example, steric hindrance from cyclopropyl groups may require bulky ligands to direct substitution patterns. Solvent choice (e.g., xylene for high-temperature reactions) also influences pathway selectivity .

Q. What strategies resolve crystallographic disorder in cyclopropane moieties?

Use SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection reduce thermal motion artifacts. For severe disorder, partial occupancy refinement or alternative space groups may be necessary .

Q. How to mitigate discrepancies between theoretical and experimental spectroscopic data?

- DFT calculations : Compare computed vs. experimental NMR chemical shifts to identify conformational mismatches.

- Multi-technique validation : Pair X-ray data with IR/Raman spectroscopy to confirm functional groups .

Q. What in vitro models are suitable for evaluating biological activity?

Q. How to functionalize the pyrazole ring without destabilizing the cyclopropane group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.